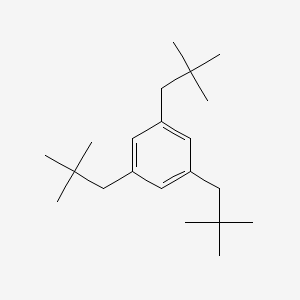![molecular formula C11H11I2NO4 B14709109 N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine CAS No. 24324-30-9](/img/structure/B14709109.png)
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of two iodine atoms and a hydroxy group attached to a benzene ring, which is further connected to a propanoic acid moiety and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine typically involves the iodination of a precursor compound followed by coupling with glycine. One common method involves the iodination of 4-hydroxyphenylpropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide. The resulting 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-(4-oxo-3,5-diiodophenyl)propanoyl glycine.
Reduction: N-[3-(4-Hydroxyphenyl)propanoyl]glycine.
Substitution: N-[3-(4-Azido-3,5-diiodophenyl)propanoyl]glycine.
Applications De Recherche Scientifique
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine involves its interaction with specific molecular targets. The hydroxy and iodine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with their binding domains. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Lacks the glycine moiety but shares similar structural features.
N-Alpha-Acetyl-3,5-Diiodotyrosylglycine: Contains an acetyl group instead of the propanoic acid moiety.
3-(3,5-Diiodo-4-hydroxyphenyl)lactate: Similar iodine and hydroxy substitution but with a lactate group.
Uniqueness
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is unique due to the presence of both the propanoic acid and glycine moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
24324-30-9 |
|---|---|
Formule moléculaire |
C11H11I2NO4 |
Poids moléculaire |
475.02 g/mol |
Nom IUPAC |
2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]acetic acid |
InChI |
InChI=1S/C11H11I2NO4/c12-7-3-6(4-8(13)11(7)18)1-2-9(15)14-5-10(16)17/h3-4,18H,1-2,5H2,(H,14,15)(H,16,17) |
Clé InChI |
RQYNGBRLYJJKDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)O)I)CCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


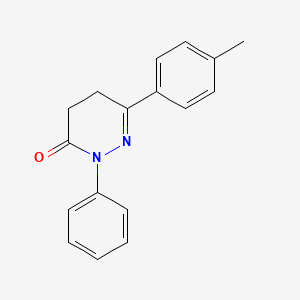
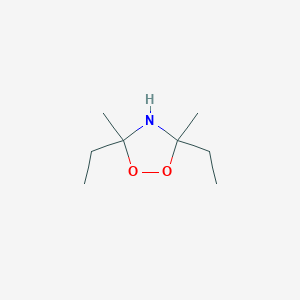
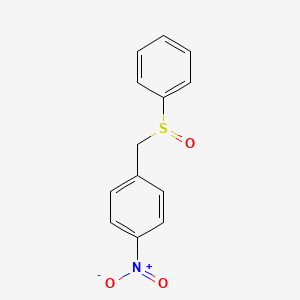
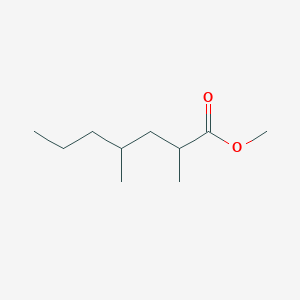

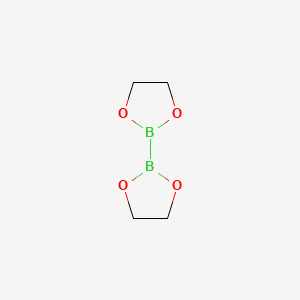
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

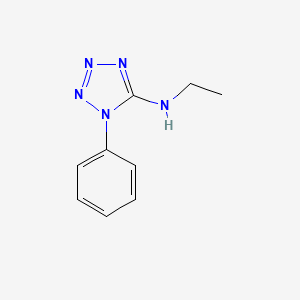
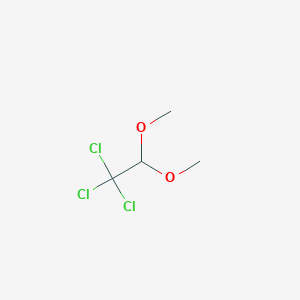

![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)

